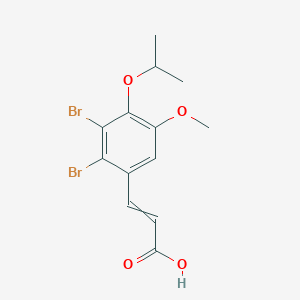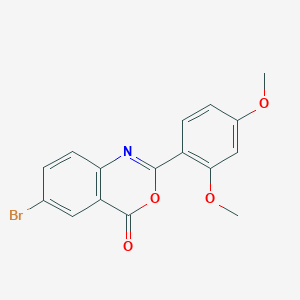
N'-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide is a chemical compound with the molecular formula C13H14Br2N2O2 and a molecular weight of 390.07046 g/mol . This compound is known for its unique structure, which includes a cyclopentylidene group and a dibromophenoxy moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide typically involves the reaction of 2-(2,4-dibromophenoxy)acetic acid with cyclopentanone hydrazone under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the bromine atoms, using nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Mécanisme D'action
The mechanism of action of N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide can be compared with other similar compounds, such as:
2-(2,4-Dibromophenoxy)acetohydrazide: This compound shares a similar structure but lacks the cyclopentylidene group.
N’-cyclopentylidene-2-(4-morpholinyl)acetohydrazide: This compound has a morpholinyl group instead of the dibromophenoxy moiety, leading to distinct reactivity and applications.
The uniqueness of N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide lies in its specific combination of functional groups, which imparts unique chemical and biological properties that are valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C13H14Br2N2O2 |
|---|---|
Poids moléculaire |
390.07 g/mol |
Nom IUPAC |
N-(cyclopentylideneamino)-2-(2,4-dibromophenoxy)acetamide |
InChI |
InChI=1S/C13H14Br2N2O2/c14-9-5-6-12(11(15)7-9)19-8-13(18)17-16-10-3-1-2-4-10/h5-7H,1-4,8H2,(H,17,18) |
Clé InChI |
FIJXEUVWVROIHL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NNC(=O)COC2=C(C=C(C=C2)Br)Br)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide](/img/structure/B12461420.png)

![N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12461427.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydrazinyl-4-oxobutanamide](/img/structure/B12461429.png)
![2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B12461432.png)
![Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12461433.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanamide](/img/structure/B12461437.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide](/img/structure/B12461451.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12461455.png)


![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461490.png)
![1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12461504.png)
![(2S)-2-[(2S)-2-(2-{2-[(2S)-3-[4-(acetyloxy)phenyl]-2-aminopropanamido]acetamido}acetamido)-3-phenylpropanamido]-4-methylpentanoic acid](/img/structure/B12461505.png)
